
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science. This compound is particularly interesting due to its unique structure, which includes a hydroxyl group, a methyl group, and an aldehyde group attached to the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common method involves the Vilsmeier-Haack reaction, where 1H-pyrazol-5(4H)-one is treated with N-methylformanilide and phosphorus oxychloride (POCl3) at low temperatures, followed by heating . Another method includes the oxidation of 1-methyl-5-amino-pyrazole using hydrogen peroxide in solvents like benzene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum production while maintaining the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-hydroxy-1-methyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the pyrazole ring. This combination of functional groups provides it with distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C5H6N2O2 |
|---|---|
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
2-methyl-3-oxo-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-7-5(9)4(3-8)2-6-7/h2-3,6H,1H3 |
InChI-Schlüssel |
VPMPJWOZHSDORS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=CN1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



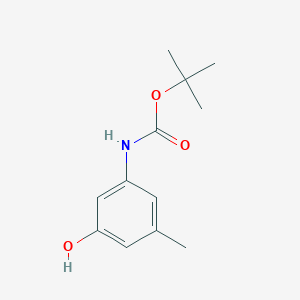
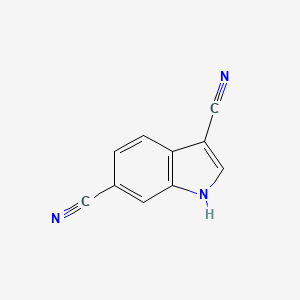

![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)
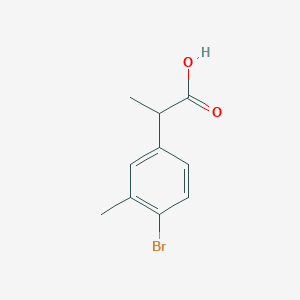
![Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13552014.png)
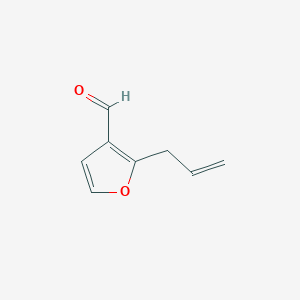
![3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13552019.png)
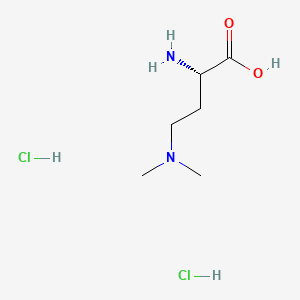

![Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)


